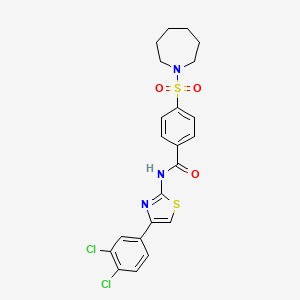

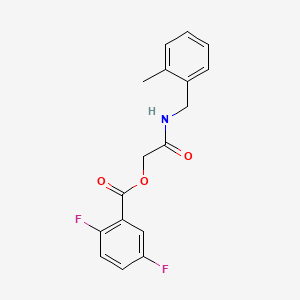

![molecular formula C15H15ClN4O2S B2546458 [(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea CAS No. 861207-89-8](/img/structure/B2546458.png)

[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea” is a chemical compound with the CAS Number: 861207-89-8 and a molecular weight of 350.83 . It is also known as 4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzaldehyde thiosemicarbazone .

Synthesis Analysis

The synthesis of thiourea derivatives, which this compound is a part of, has been explored in various studies . For instance, thiourea derivatives have been synthesized by first obtaining isothiocyanate, which further reacted with a heterocyclic amine . Another method involves the use of choline chloride/tin (II) chloride with a dual role as a green catalyst and reaction medium .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C15H15ClN4O2S . The InChI code for this compound is 1S/C15H15ClN4O2S/c1-21-13-6-10 (8-19-20-15 (17)23)2-4-12 (13)22-9-11-3-5-14 (16)18-7-11/h2-8H,9H2,1H3, (H3,17,20,23)/b19-8+ .

Chemical Reactions Analysis

Thiourea-based compounds, including this one, show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They have been used in reactions such as the Strecker synthesis and the Mannich reaction .

Aplicaciones Científicas De Investigación

Molecular Docking and DNA Binding Studies

One of the remarkable applications of derivatives of this compound is in the field of molecular docking and DNA binding studies. For instance, a study detailed the synthesis and characterization of a related thiourea compound, exploring its binding affinity with DNA through molecular docking. The study found that the compound exhibited significant binding energy, indicating potential applications in targeted drug design and molecular biology research (Mushtaque et al., 2016).

Antimicrobial and Antioxidant Activities

Another important application is in the development of antimicrobial and antioxidant agents. Research on thiazolopyrimidine derivatives, synthesized using similar thiourea compounds, demonstrated moderate to good antioxidant and antimicrobial activities. This suggests their potential use in developing new antimicrobial and antioxidant formulations (Youssef & Amin, 2012).

Insecticidal Applications

Derivatives of thiourea compounds have also been found to possess insecticidal properties. A study synthesized pyridine derivatives and tested them against cowpea aphid, demonstrating significant aphidicidal activities. This opens avenues for the development of new, more effective insecticides (Bakhite et al., 2014).

Antitumor Agents

In the pursuit of novel antitumor agents, thiourea-azetidine hybrids were designed and synthesized, showing potent anticancer activities against various human cancer cell lines. These findings underscore the compound's potential in cancer therapy, specifically as VEGFR-2 inhibitors (Parmar et al., 2021).

Anticonvulsant Agents

Furthermore, thiourea derivatives have been explored for their anticonvulsant properties. A study involving the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine demonstrated moderate anticonvulsant activity. This highlights the compound's potential application in developing treatments for epilepsy (Severina et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

[(E)-[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2S/c1-21-13-6-10(8-19-20-15(17)23)2-4-12(13)22-9-11-3-5-14(16)18-7-11/h2-8H,9H2,1H3,(H3,17,20,23)/b19-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPNNELALOCMFI-UFWORHAWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546378.png)

![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2546380.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2546387.png)

![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)

![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)

![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)